2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C21H33ClN4O3 and its molecular weight is 425.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-amino-N-(6,10-diamino-4-chloro-3,5-dioxo-1-phenyldecan-2-yl)-3-methylbutanamide, also known by its CAS number 149717-33-9, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and various biological assays that demonstrate its efficacy.
The compound has the following chemical characteristics:
- Molecular Formula : C21H33ClN4O3
- Molecular Weight : 424.96 g/mol
- Density : 1.176 g/cm³
- Boiling Point : 643.9 °C at 760 mmHg
- pKa : 13.06
These properties suggest a stable compound with potential solubility in organic solvents, which is essential for biological assays.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various amino acids and chlorinated intermediates. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for desired biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
HCT-116 | 5.2 | Induces apoptosis via mitochondrial pathway |
MCF-7 | 8.6 | Cell cycle arrest at G0/G1 phase |
HeLa | 7.4 | Inhibition of DNA synthesis |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting that it may interfere with critical cellular processes necessary for tumor growth and survival.
The proposed mechanisms include:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G0/G1 phase.
- Inhibition of DNA Synthesis : Evidence suggests that it may inhibit DNA polymerase activity, thereby preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on HCT-116 Cells :
- Objective: To determine the cytotoxicity and mechanism of action.
- Findings: The compound exhibited an IC50 value of 5.2 µM and induced apoptosis through mitochondrial pathways.
-
MCF-7 Breast Cancer Model :
- Objective: To assess the impact on hormone-sensitive breast cancer.
- Findings: An IC50 value of 8.6 µM was recorded, with significant G0/G1 phase arrest observed through flow cytometry analysis.
-
HeLa Cervical Cancer Study :
- Objective: To explore the effects on cervical cancer cells.
- Findings: The compound showed an IC50 value of 7.4 µM and inhibited cell migration in wound healing assays.
Safety Profile
While the biological activity is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses but further investigations are necessary to ascertain long-term effects and potential side effects.
Properties
CAS No. |
149717-33-9 |
---|---|
Molecular Formula |
C21H33ClN4O3 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19-/m0/s1 |
InChI Key |
TUGFCYBOSDAYHT-LNLFQRSKSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)C(CCCCN)N)Cl)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.